molecular formula C10H13ClN2O3 B8398154 4-Amino-5-chloro-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide

4-Amino-5-chloro-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide

Cat. No.: B8398154
M. Wt: 244.67 g/mol
InChI Key: PVQXOIQSOFFKSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-chloro-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide is a useful research compound. Its molecular formula is C10H13ClN2O3 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.67 g/mol

IUPAC Name

4-amino-5-chloro-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide

InChI

InChI=1S/C10H13ClN2O3/c1-13(2-3-14)10(16)6-4-7(11)8(12)5-9(6)15/h4-5,14-15H,2-3,12H2,1H3

InChI Key

PVQXOIQSOFFKSX-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(=O)C1=CC(=C(C=C1O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Amino-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-chloro-2-methoxy-N-methylbenzamide (2.0 g, 5.3 mmol) was stirred in dichloromethane (100 mL) at −10° C. under an atmosphere of nitrogen and a 1M solution of boron trichloride in dichloromethane (10.68 mL, 10.7 mmol) was added dropwise. The reaction was allowed to warm to room temperature then left to stir at this temperature for 18 h. The reaction was cooled to −10° C. and a further 1 equivalent of boron trichloride solution was added dropwise, then the reaction was allowed to warm to room temperature and stirred for 3 h. After this time analysis by LCMS indicated that the reaction was complete. The reaction was cooled in a ice bath and methanol (20 mL) was added drop-wise to the reaction followed by 7N methanolic ammonia solution (17 mL) and then a further portion of MeOH (˜80 mL) until all the solids had dissolved. The solution was stirred for 1 h at room temperature then concentrated. The resulting residue was stirred with saturated aqueous NaHCO3 (150 mL) for 30 min then the aqueous phase was extracted with ethyl acetate. The combined extracts were washed with brine then passed through a phase separation cartridge and the solvent was removed under reduced pressure to afford a green gum (1.00 g, 77%). This material was taken through to the next step with no further purification.
Name
4-Amino-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-chloro-2-methoxy-N-methylbenzamide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.68 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
17 mL
Type
reactant
Reaction Step Five
Name
Quantity
80 mL
Type
reactant
Reaction Step Six
Name
Yield
77%

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